molecular formula C7H8N2O B3150715 Benzamidoxime CAS No. 69289-27-6

Benzamidoxime

Cat. No.: B3150715
CAS No.: 69289-27-6
M. Wt: 136.15 g/mol
InChI Key: MXOQNVMDKHLYCZ-UHFFFAOYSA-N
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Description

Benzamidoxime is an organic compound with the molecular formula C7H8N2O. It is a derivative of benzamide where the carbonyl group is replaced by an amidoxime group (-C(NH2)=NOH).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzamidoxime plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key biochemical properties of this compound is its ability to form stable complexes with aldehydes, leading to the formation of dihydroquinazoline derivatives . This reaction involves the formation of a Schiff base as a rate-determining step, followed by rapid intramolecular cyclization. The reaction rate is pH-dependent, indicating that protonated this compound is involved in the formation of Schiff bases as an internal generalized acid .

This compound also interacts with cytochrome P450 enzymes, which play a significant role in its metabolic activation. The compound undergoes N-reduction by mitochondrial amidoxime reducing components (MARC1 and MARC2), leading to the formation of active metabolites . These interactions highlight the importance of this compound in enzymatic processes and its potential as a prodrug for therapeutic applications.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. Studies have shown that this compound derivatives can inhibit the growth of human leukemia cells, such as the Jurkat T-cell lymphoma cell line and the HL-60RG human leukemia cell line . The compound induces cell growth delay and cell death in a dose-dependent manner, with higher doses causing more pronounced effects .

This compound also influences cell signaling pathways and gene expression. It has been reported to induce DNA single-strand breaks and DNA amplification in mammalian cells, suggesting its potential genotoxic effects

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules and its role in enzyme inhibition or activation. This compound acts as a nitric oxide (NO) donor, releasing NO through oxidation processes catalyzed by hemoproteins such as cytochrome P450 and horseradish peroxidase . This NO release contributes to the compound’s biological effects, including vasodilation and modulation of cellular signaling pathways.

This compound also forms complexes with metal ions, such as uranium(VI), through coordination with its amidoxime functional group . These interactions highlight the compound’s ability to bind to specific biomolecules and influence their activity, further elucidating its molecular mechanism of action.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time, influenced by factors such as stability and degradation. Studies have shown that this compound can form stable complexes with metal ions, which may affect its long-term stability and activity . Additionally, the compound’s genotoxic effects, such as DNA damage, may have long-term implications for cellular function .

In vitro and in vivo studies have demonstrated that this compound can induce transient cell-cycle delays at lower doses and sustained cell death at higher doses . These temporal effects highlight the importance of considering the duration and dosage of this compound exposure in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with more pronounced toxic and adverse effects, including genotoxicity and cell death . In animal studies, this compound administration has been shown to induce DNA damage and other toxicological effects, emphasizing the need for careful dosage considerations .

Threshold effects have also been observed, with lower doses causing transient cellular effects and higher doses leading to sustained cellular damage . These findings underscore the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its activation by cytochrome P450 enzymes and reduction by mitochondrial amidoxime reducing components . The compound undergoes N-reduction to form active metabolites, which contribute to its biological effects. Additionally, this compound can be oxidized to release nitric oxide, further influencing its metabolic activity .

The compound’s interactions with enzymes and cofactors, such as cytochrome P450 and MARC1/2, highlight its role in metabolic processes and its potential as a prodrug for therapeutic applications .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to form stable complexes with metal ions, such as uranium(VI), suggests its potential for targeted delivery and accumulation in specific tissues . These interactions may influence the compound’s localization and activity within the body.

Additionally, this compound’s interactions with cytochrome P450 enzymes and other biomolecules may affect its distribution and transport within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific biomolecules and targeting signals. The compound’s ability to form complexes with metal ions and its role as a nitric oxide donor suggest its potential localization in cellular compartments involved in metal ion metabolism and NO signaling .

Post-translational modifications and targeting signals may also direct this compound to specific organelles, such as mitochondria, where it can interact with mitochondrial amidoxime reducing components . These localization patterns are essential for understanding the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamidoxime can be synthesized through the reaction of benzonitrile with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under basic conditions, often using sodium carbonate or sodium hydroxide as the base . The general reaction is as follows:

C6H5CN+NH2OHHClC6H5C(NH2)=NOH+HCl\text{C6H5CN} + \text{NH2OH} \cdot \text{HCl} \rightarrow \text{C6H5C(NH2)=NOH} + \text{HCl} C6H5CN+NH2OH⋅HCl→C6H5C(NH2)=NOH+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of ionic liquid-supported nano-metal catalysts to enhance reaction efficiency and yield. This method allows for the green and efficient production of this compound from benzonitrile and hydroxylamine hydrochloride .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Iodine, hypervalent iodine compounds.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Aldehydes, acidic or basic conditions depending on the specific reaction.

Major Products:

    Oxidation: Benzamide.

    Reduction: Benzamidine.

    Substitution: Dihydroquinazoline derivatives.

Comparison with Similar Compounds

  • Acetamidoxime
  • Salicylamidoxime
  • Nicotin-amidoxime

Benzamidoxime stands out due to its unique combination of chemical reactivity, biological activity, and industrial applications, making it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOQNVMDKHLYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-92-3
Record name Benzamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Benzonitrile (0.99 cm3, 1 g, 9.7 mmol) and hydroxylamine (50% in water, 0.89 cm3, 0.96 g, 14.55 mmol, 1.5 eq) were stirred under reflux in EtOH (10 cm3) for 48 hours. The solvent was evaporated under reduced pressure and water (10 cm3) was added to the residue. The mixture was extracetd with dichloromethane (100 cm3) and the organic extract was evaporated under reduced pressure. The residue was purified by column chromatography to give the product N′-hydroxybenzimidamide (1.32 g, 100%) as a white crystalline solid, mp 79-81° C. (lit 79-80° C. This procedure is suitable for all starting materials bearing a benzene ring.
Quantity
0.99 mL
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydroxylamine hydrochloride (8.85 g, 0.126 moles) and methanol (45 mL) were charged to a 100 mL flask, followed by 51% sodium hydroxide (9.82 g, 0.125 moles). To this mixture was added benzonitrile (10.32 g, 0.100 moles), and the reaction was heated to 55-60° C. and held for 2 hours. HPLC showed that the reaction was complete by the disappearance of benzonitrile. A portion of the methanol (30 mL) was removed by distillation, deionized (DI) water was added (22 mL), and the remaining methanol was distilled at 300 torr to give two liquid phases (benzamide oxime melt and salt water). 2-Methyltetrahydrofuran (20.0 g) was added, and the aqueous salt phase was drained off to give 33.34 g of a solution of benzamide oxime in 2-methyltetrahydrofuran, 39.45% by loss on drying and HPLC. The yield of benzamide oxime was 96.5%.
Quantity
8.85 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
9.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.32 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Benzonitrile (50.0 g, 0.485 mol) was added to a 250 mL flask and heated to 70° C. with stirring. Deionized water (1.0 g) was added and the temperature was lined out at 70° C. Aqueous hydroxylamine (50%, 37.50 g, 34.8 ml, assay was 53.3%, 0.605 moles) was added via a syringe pump over 1.5 hours while maintaining the temperature at 70°±2° C. HPLC analysis indicated that the conversion of benzonitrile was >99% after about 2.5 hours of reaction time. The batch was heated for a total of 3.5 hours at 70° C., then was cooled to 60° C. The batch was transferred to a 500 mL flask with 2-methyltetrahydrofuran (208.98 g), followed by 20 wt % aqueous NaCl (40.0 g). The mixture was heated to 60° C., and the phases were separated at 60° C. to give a solution of benzamide oxime in 2-methyltetrahydrofuran (281.80 g) and aqueous waste (44.61 g). The 2-methyltetrahydrofuran solution assayed for 21.73 wt % benzamide oxime.
Quantity
34.8 mL
Type
reactant
Reaction Step One
Quantity
208.98 g
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Name
Quantity
1 g
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a stirred solution of sodium (0.48 g, 210 mmol) in methanol (210 ml) was added a solution of hydroxylamine hydrochloride (15.4 g, 221 mmol) in methanol (70 ml). The mixture was stirred at room temperature for 10 minutes before addition of benzonitrile (20.4 ml, 200 mmol) and the reaction stirred at room temperature overnight. The mixture was filtered through a pad of Celite and the flitrate concentrated in vacuo to approximately 100 ml. Diethyl ether (200 ml) was added and the precipitate filtered. The filtrate was evaporated in vacuo to dryness, and on drying the title compound was obtained as a waxy white solid (27.1 g, 100%). δH (DMSO-d6) 5.92 (2H, br s, NH2), 7.35-7.41 (3H, m, ArH), 7.65-7.91 (2H, m, ArH), 9.69 (1H, br s, OH).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzamidoxime
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Benzamidoxime
Reactant of Route 3
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Benzamidoxime
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

A: Research indicates that benzamidoxime derivatives can inhibit the growth of human leukemia cell lines like Jurkat and HL-60RG []. This effect is dose-dependent, with higher concentrations causing more significant growth inhibition []. At lower doses, benzamidoximes can cause a transient delay in the cell cycle, while at higher doses, they can induce cell death [].

A: this compound acts as a model substrate for understanding the reduction of N-hydroxylated amidines to their active amidine forms [, ]. This reduction is crucial for the activation of amidoxime prodrugs, enhancing the intestinal absorption of drugs containing amidine functionalities [].

ANone: The molecular formula of this compound is C7H8N2O, and its molecular weight is 136.15 g/mol.

ANone: Various spectroscopic techniques have been employed to characterize this compound and its derivatives. These include:

  • NMR Spectroscopy (1H, 13C, 15N): Used to determine the configuration, conformation, and electronic effects of substituents in benzamidoximes and their salts [, , ].
  • IR Spectroscopy: Helps in identifying functional groups and confirming the cyclic structure of this compound derivatives [, ].
  • UV-Visible Spectroscopy: Useful for studying the formation of this compound complexes with metal ions [].
  • Mass Spectrometry: Provides information about the fragmentation patterns of this compound derivatives [].
  • X-ray Diffraction: Used to determine the crystal structures of this compound complexes [, ].

A: Yes, this compound can act as a renewable catalyst in organic reactions. For example, it has been successfully employed in the diastereoselective crotylation of aldehydes using potassium (Z) and (E)-crotyltrifluoroborates []. The reaction proceeds with high regio- and chemoselectivity, yielding homoallylic alcohols in good to excellent yields []. This compound can be easily recovered after the reaction, highlighting its potential as a sustainable catalyst.

A: Yes, molecular orbital calculations have provided insights into the configuration, conformation, and reactivity of this compound [, ]. These calculations confirm the amino-oxime tautomer as the more stable form and explain the unique chemical behavior of the NH2 group [, ].

A: Studies on the N-hydroxylation of benzamidine to this compound by cytochrome P450 enzymes reveal that substituents on the this compound ring can significantly influence the reaction rate [].

A: Research has shown that N-substitution in benzamidoximes significantly impacts their reduction by the mitochondrial amidoxime reducing component (mARC) []. While electron-donating substituents enhance the reduction rate, bulky substituents, even with electron-donating properties, can hinder the reaction due to steric hindrance. Notably, phenyl substitution was found to have a highly deactivating effect [].

A: O-substitution of benzamidoximes has been found to significantly enhance their stability []. This approach could be a valuable strategy for improving the shelf life and handling of this compound-based compounds.

A: Studies in pigs have shown that the oral bioavailability of benzamidine is significantly improved when administered as its N, N'-dihydroxybenzamidine prodrug []. The bioavailability reaches approximately 91%, surpassing the 74% observed with this compound []. This highlights the potential of N, N'-dihydroxyamidines as a prodrug strategy for enhancing the oral absorption of amidine-containing drugs.

A: Administration of synthetic hydroxylamines of amphetamine and methamphetamine to primary rat neuronal cultures leads to significant cell toxicity []. This toxicity is markedly higher compared to the parent amphetamine or its oxime derivative, indicating the potential dangers associated with these hydroxylated metabolites [].

A: Ames tests conducted on this compound O-glucuronide and this compound O-sulfate showed no mutagenic effects in TA98 and TA100 strains []. This finding suggests that these phase 2 conjugates of this compound are not mutagenic and contribute to its detoxification.

A: Research suggests that the N-hydroxylation of guanabenz, catalyzed by the cytochrome P450 enzyme CYP1A2, can be used as a metabolic marker []. This reaction exhibits a strong correlation with other CYP1A2-mediated reactions, such as 7-ethoxyresorufin O-deethylation and caffeine N-demethylation, in human liver microsomes [].

A: HPLC coupled with mass spectrometry is a commonly used technique to analyze this compound and its metabolites in biological samples [, ]. This approach allows for the separation and identification of different metabolites, providing valuable insights into the metabolic pathways of this compound.

ANone: Several enzymes play a crucial role in the metabolism of this compound and its derivatives:

  • Cytochrome P450 Enzymes (CYP): Specifically, CYP1A2 is involved in the N-hydroxylation of guanabenz, a reaction closely related to this compound metabolism [, ]. CYP enzymes are also implicated in the N-hydroxylation of benzamidine to this compound [, , ].
  • Mitochondrial Amidoxime Reducing Component (mARC): mARC is crucial for reducing N-hydroxylated amidines, including this compound, to their active amidine forms [, , ].
  • This compound Reductase: This enzyme system, comprising cytochrome b5, NADH cytochrome b5 reductase, and a cytochrome P450 isoenzyme, plays a vital role in reducing this compound to benzamidine [, ].
  • UDP-glucuronosyltransferases (UGTs): UGTs, particularly UGT1A9, are responsible for the O-glucuronidation of this compound, leading to the formation of this compound-O-glucuronide [].

A: Early research on the pharmacological effects of benzamidines and benzamidoximes revealed that these compounds could induce a range of physiological responses depending on the dosage and specific compound []. These effects included:

  • Blood pressure changes: Low doses of benzamidines caused an increase in blood pressure, while higher doses led to a decrease due to peripheral vasodilation [].
  • Respiratory stimulation: Both benzamidines and benzamidoximes stimulated respiration, partially attributed to blood pressure changes and central nervous system effects [].
  • Emesis: Administration of these compounds to pigeons resulted in vomiting [].

A: this compound derivatives, particularly halogenated O-carbamoyl derivatives of 4-MeO-benzamidoxime, have shown promise as potential photopesticides []. Studies have demonstrated their ability to induce DNA photocleavage under UVB and UVA irradiation, specifically targeting the whitefly Bemisia tabaci, a major agricultural pest [].

A: Researchers are exploring the use of this compound and the mitochondrial amidoxime reducing component (mARC) in developing enzyme electrode biosensors []. These biosensors hold potential for screening new substrates and inhibitors of mARC, offering a valuable tool for drug discovery and development.

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